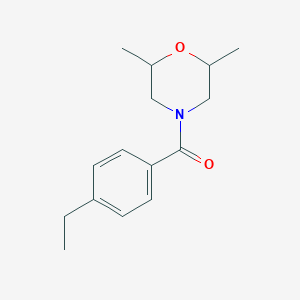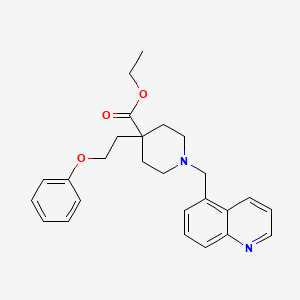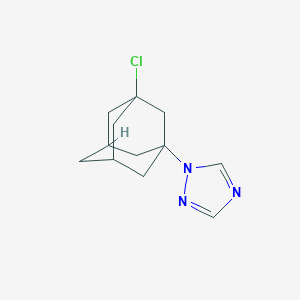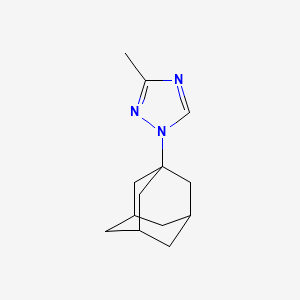
N-butyl-4-(2,3-dimethylphenoxy)-1-butanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-butyl-4-(2,3-dimethylphenoxy)-1-butanamine, also known as DMXB-A, is a synthetic compound that is used in scientific research. It belongs to the class of compounds known as nicotinic acetylcholine receptor agonists and is a potent activator of the α7 nicotinic acetylcholine receptor. This receptor is involved in a variety of physiological processes, including learning and memory, attention, and inflammation. In
Mecanismo De Acción
N-butyl-4-(2,3-dimethylphenoxy)-1-butanamine is a potent activator of the α7 nicotinic acetylcholine receptor. Activation of this receptor leads to an influx of calcium ions into the cell, which triggers a variety of downstream signaling pathways. These pathways are involved in a variety of physiological processes, including learning and memory, attention, and inflammation.
Biochemical and Physiological Effects
This compound has been shown to enhance cognitive function in animal models. It has also been shown to have anti-inflammatory effects and may have potential therapeutic applications in the treatment of inflammatory disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-butyl-4-(2,3-dimethylphenoxy)-1-butanamine is a useful tool for studying the α7 nicotinic acetylcholine receptor and its role in various physiological processes. Its relatively simple synthesis method and potent activity make it a valuable compound for scientific research. However, this compound is not without limitations. Its effects on humans are not well understood, and further research is needed to determine its potential therapeutic applications.
Direcciones Futuras
There are several potential future directions for research on N-butyl-4-(2,3-dimethylphenoxy)-1-butanamine. One area of interest is its potential therapeutic applications in the treatment of cognitive disorders such as Alzheimer's disease. Another area of interest is its potential anti-inflammatory effects and its potential use in the treatment of inflammatory disorders. Further research is also needed to determine the safety and efficacy of this compound in humans and to explore its potential use in combination with other compounds.
Métodos De Síntesis
N-butyl-4-(2,3-dimethylphenoxy)-1-butanamine is synthesized by reacting 2,3-dimethylphenol with butylamine in the presence of a catalyst. The resulting product is then reacted with 4-bromobutan-1-ol to yield this compound. The synthesis of this compound is relatively simple and can be performed in a laboratory setting.
Aplicaciones Científicas De Investigación
N-butyl-4-(2,3-dimethylphenoxy)-1-butanamine is primarily used in scientific research to study the α7 nicotinic acetylcholine receptor. This receptor is involved in a variety of physiological processes, including learning and memory, attention, and inflammation. This compound has been shown to enhance cognitive function in animal models and may have potential therapeutic applications in the treatment of cognitive disorders such as Alzheimer's disease.
Propiedades
IUPAC Name |
N-butyl-4-(2,3-dimethylphenoxy)butan-1-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H27NO/c1-4-5-11-17-12-6-7-13-18-16-10-8-9-14(2)15(16)3/h8-10,17H,4-7,11-13H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSSHOUHDMDIWMH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNCCCCOC1=CC=CC(=C1C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H27NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(4-{[(2,4-dichlorophenyl)amino]carbonyl}phenyl)-2-thiophenecarboxamide](/img/structure/B5199542.png)



![N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-2-methoxy-N-{[1-(2-methoxybenzyl)-4-piperidinyl]methyl}ethanamine](/img/structure/B5199564.png)

![5-(1-cyclohexen-1-ylacetyl)-3-(2-fluorophenyl)-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine](/img/structure/B5199584.png)
![ethyl [5-(4-methylbenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetate](/img/structure/B5199586.png)

![N-[1-[(tert-butylamino)carbonyl]-2-(2-furyl)vinyl]-4-methylbenzamide](/img/structure/B5199620.png)


